1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine
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Overview
Description
1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with methanesulfonyl and methylbenzenesulfonyl groups. It has a molecular formula of C12H18N2O4S2 and a molecular weight of 318.41 g/mol .
Preparation Methods
The synthesis of 1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine typically involves the reaction of piperazine with 5-methanesulfonyl-2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often crystallized to achieve the desired specifications .
Chemical Reactions Analysis
1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. It can also bind to receptors and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine: This compound has a similar structure but with a different substitution pattern on the benzene ring.
1-(5-Methanesulfonyl-3-methylbenzenesulfonyl)piperazine: This compound also has a similar structure but with a different position of the methyl group on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H18N2O4S2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(2-methyl-5-methylsulfonylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C12H18N2O4S2/c1-10-3-4-11(19(2,15)16)9-12(10)20(17,18)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
InChI Key |
HOSFOCJQDQLJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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